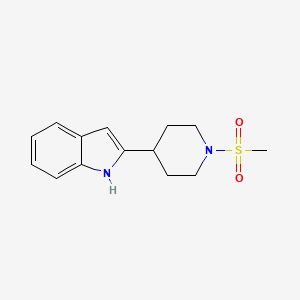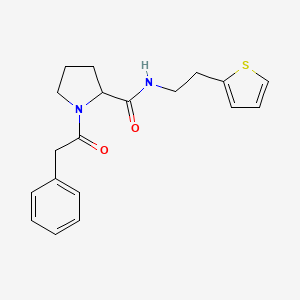
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. This compound is a derivative of Piracetam, which belongs to the racetam family of drugs. Phenylpiracetam is believed to have a higher potency than Piracetam and has been shown to improve memory, focus, and mental performance.
作用機序
The exact mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as acetylcholine and dopamine, in the brain. It also modulates the activity of AMPA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been shown to have a number of biochemical and physiological effects. It has been reported to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It also has antioxidant properties, which may protect against oxidative stress in the brain. Additionally, it has been shown to increase the expression of nerve growth factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has several advantages for use in lab experiments. It has a high potency and can be administered in small doses, making it cost-effective. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, it is important to note that 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam may have different effects in humans compared to animals, and further research is needed to fully understand its effects.
将来の方向性
There are several future directions for research on 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in treating cognitive impairments associated with aging. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam and its effects on different neurotransmitter systems.
合成法
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam can be synthesized through the condensation of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid, followed by the reaction with thioethylamine. The resulting compound is purified through recrystallization, yielding pure 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam.
科学的研究の応用
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been extensively studied for its cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning ability, as well as increase locomotor activity. In humans, it has been reported to improve cognitive performance in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-15-6-2-1-3-7-15)21-12-4-9-17(21)19(23)20-11-10-16-8-5-13-24-16/h1-3,5-8,13,17H,4,9-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUYEQRBZPOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B7531459.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B7531481.png)
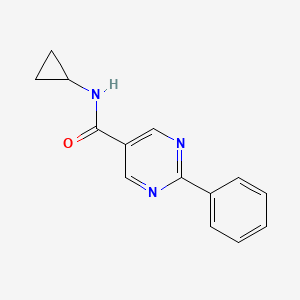
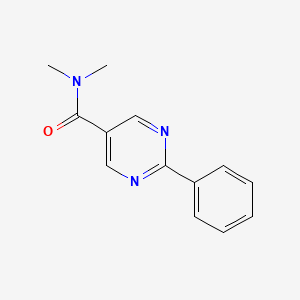
![N-(1-tert-butylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7531512.png)
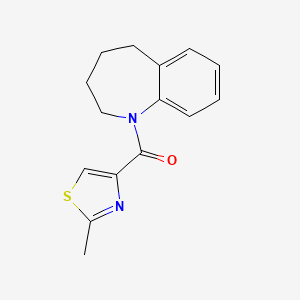


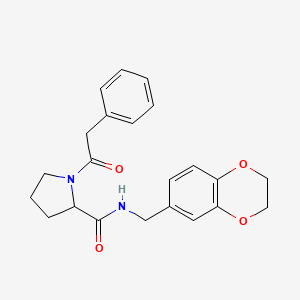
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
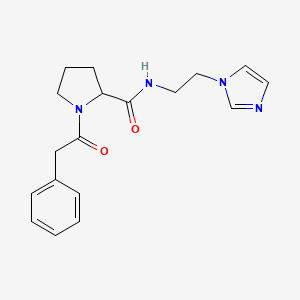
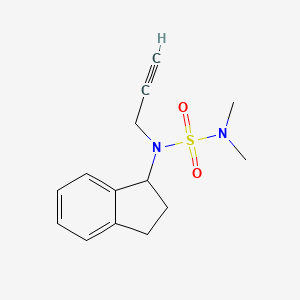
![4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7531567.png)
